molecular formula C11H9N3O3S3 B2693834 N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide CAS No. 320421-95-2

N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Cat. No.: B2693834
CAS No.: 320421-95-2
M. Wt: 327.39
InChI Key: IHIUAORVFKTRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene core substituted with a 1,2,3-thiadiazole moiety at the 5-position and a furylmethyl-sulfonamide group at the 2-position. Its molecular formula is C₁₁H₉N₃O₃S₃, with a molecular weight of 327.4 g/mol and a purity exceeding 90% . The compound combines sulfonamide functionality with multiple heterocyclic systems (thiophene, thiadiazole, and furan), which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(thiadiazol-4-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S3/c15-20(16,12-6-8-2-1-5-17-8)11-4-3-10(19-11)9-7-18-14-13-9/h1-5,7,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIUAORVFKTRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, presenting data on its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of a thiophene sulfonamide core with a furan moiety and a thiadiazole substituent. The presence of these functional groups is significant as they are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 25 µg/mL against these strains .
  • Antifungal Activity : Compounds similar to this compound have demonstrated antifungal effects against strains like Aspergillus niger, with comparable MIC values .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various human cancer cell lines. For example, it has been tested against lung cancer (A549), breast cancer (MCF-7), and skin cancer (SK-MEL-2) cell lines. IC50 values for some derivatives have been reported in the range of 0.28 to 4.27 µg/mL .
  • Mechanisms of Action : The anticancer activity is believed to be mediated through the inhibition of tubulin polymerization and interference with DNA synthesis. Molecular docking studies suggest that these compounds may form hydrogen bonds with critical residues in tubulin, disrupting its function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Effect on Activity
Furan moietyEnhances solubility and bioavailability
Thiadiazole ringIncreases antimicrobial and anticancer potency
Thiophene sulfonamideContributes to overall stability and reactivity

Research indicates that variations in substituents on the thiadiazole ring significantly influence the compound's potency against cancer cell lines. For instance, electron-withdrawing groups tend to enhance cytotoxicity .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Alam et al. (2011) : This study evaluated a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles against multiple cancer cell lines, demonstrating significant growth inhibition across all tested lines .
  • Mohammadi-Farani et al. (2014) : Investigated N-substituted thiadiazole derivatives as tyrosine kinase inhibitors with promising results against prostate cancer cell lines .

These findings underscore the therapeutic potential of compounds like this compound in treating infectious diseases and cancers.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide as an anticancer agent. The compound has demonstrated significant inhibitory effects on various cancer cell lines, including:

Cell Line Inhibition (%) Reference
Human liver cancerHigh
Human lung cancerHigh
Other tumor cell linesModerate to high

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains:

Microorganism Activity MIC (μg/mL) Reference
Staphylococcus aureusModerate25
Escherichia coliModerate32
Aspergillus nigerModerate25

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. In vitro studies have shown that this compound can reduce inflammation markers in various models . This positions it as a candidate for further research in inflammatory diseases.

Case Studies

  • Liver Cancer Treatment
    • A study demonstrated that this compound significantly inhibited the growth of liver cancer cells in vitro. The compound showed minimal toxicity to normal cells while effectively targeting cancerous cells .
  • Antimicrobial Efficacy
    • In a comparative study against standard antibiotics, this compound exhibited comparable or superior antibacterial activity against certain strains of bacteria. The results indicated potential for development into a new class of antibiotics .
  • Anti-inflammatory Research
    • Experimental models of inflammation showed that the compound reduced swelling and pain indicators significantly. This suggests its potential utility in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide can be compared to the following analogs:

Structural Analogues with Sulfonamide and Heterocyclic Moieties

Compound Name Molecular Formula Key Functional Groups Synthesis Method Biological Activity/Notes
This compound C₁₁H₉N₃O₃S₃ Thiophene, 1,2,3-thiadiazole, sulfonamide Not explicitly described Unknown (structural focus)
SR3335 (RORα inverse agonist) C₁₄H₁₀F₆N₂O₂S₂ Thiophenesulfonamide, trifluoromethyl Inverse agonist synthesis Anti-inflammatory, metabolic regulation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] C₂₀H₁₄F₂N₄O₂S₂ Triazole-thione, sulfonyl, fluorophenyl Cyclization of hydrazinecarbothioamides Antimicrobial potential (inferred)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-methyl-1,3-thiazol-4-yl)-2-thiophenesulfonamide C₁₆H₁₄N₂O₄S₃ Thiophenesulfonamide, thiazole Substitution/alkylation reactions Unspecified (structural similarity)

Key Comparative Insights

  • Heterocyclic Substituents: The 1,2,3-thiadiazole group in the target compound differs from thiazole (e.g., in SR3335) and triazole (e.g., compounds [7–9]) by containing both sulfur and nitrogen. The furylmethyl group introduces an oxygen-containing heterocycle, contrasting with SR3335’s trifluoromethylphenyl group, which confers hydrophobicity and metabolic stability .
  • Sulfonamide Positioning :

    • The sulfonamide in the target compound is directly attached to the thiophene ring, similar to SR3333. This arrangement is critical for hydrogen-bonding interactions in enzyme inhibition (e.g., RORα in SR3335) . In contrast, compounds [7–9] feature sulfonyl groups linked to phenyl rings, which may alter electronic distribution and bioavailability .
  • Synthesis Complexity :

    • Compounds like [7–9] require multi-step syntheses involving hydrazide precursors and cyclization under basic conditions , whereas thiadiazole-containing compounds often demand specialized reagents (e.g., thionation agents). The absence of synthetic details for the target compound limits direct comparisons.
  • Biological Activity: While the target compound’s activity is unspecified, structurally related sulfonamides exhibit diverse roles. Thiadiazoles are frequently explored in anticancer and antiviral research, suggesting possible overlapping applications .

Q & A

Q. Q1. What are the recommended synthetic strategies for N-(2-furylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Thiophene sulfonamide formation : React 2-thiophenesulfonyl chloride with 2-furylmethylamine under basic conditions (e.g., pyridine) to form the sulfonamide core.

Thiadiazole substitution : Introduce the 1,2,3-thiadiazol-4-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization of thiosemicarbazides.

Purification : Use flash column chromatography (e.g., 10–25% ethyl acetate in hexane) followed by recrystallization for purity >95% .
Critical Note : Monitor reaction progress via TLC/HPLC and characterize intermediates using 1H^1H/13C^{13}C-NMR and HRMS.

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the thiadiazole and sulfonamide moieties (e.g., as seen in analogous thiadiazole derivatives) .
  • Spectroscopy : Use 1H^1H-NMR to verify substitution patterns (e.g., furylmethyl protons at δ 4.0–4.5 ppm, thiophene protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : Confirm molecular weight (expected [M+H]+^+ ~379.4 Da) .

Q. Q3. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to OSHA-compliant Safety Data Sheets (SDS) for sulfonamide derivatives:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in airtight containers at –20°C, away from light and moisture, due to hydrolytic sensitivity of thiadiazole rings .
  • Disposal : Follow hazardous waste protocols for sulfonamides and heterocyclic compounds .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

Methodological Answer: Design SAR experiments to probe:

  • Thiadiazole modifications : Replace the 1,2,3-thiadiazole with 1,3,4-thiadiazole or triazole rings to assess impact on antimicrobial potency (e.g., MIC against S. aureus) .
  • Substituent effects : Vary the furylmethyl group (e.g., phenyl, isopropyl) and measure changes in biofilm inhibition or cytotoxicity (MTT assay).
  • Mechanistic assays : Use time-kill curves and membrane permeability tests (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic activity .

Q. Q5. What experimental approaches can resolve contradictory data in biological activity studies?

Methodological Answer: Address discrepancies (e.g., variable IC50_{50} values) via:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Solvent controls : Ensure DMSO concentrations ≤1% to avoid solvent-mediated toxicity artifacts.
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays for protein binding .

Q. Q6. How can the compound’s metabolic stability and degradation pathways be characterized?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS to estimate half-life (t1/2t_{1/2}).
  • Degradation products : Identify metabolites using high-resolution mass spectrometry (e.g., oxidation of the furan ring to γ-lactone) .
  • pH stability studies : Test solubility and degradation kinetics in buffers (pH 1–9) to simulate physiological conditions .

Q. Q7. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., dihydrofolate reductase) or receptors.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR modeling : Train models on datasets of thiadiazole sulfonamides to predict logP, pKa, and ADMET properties .

Q. Q8. How can the compound’s photophysical properties be leveraged for cellular imaging applications?

Methodological Answer:

  • Fluorescence profiling : Measure excitation/emission spectra (e.g., λex_{ex} 350 nm, λem_{em} 450 nm) in PBS and cell lysates.
  • Confocal microscopy : Tag with FITC or Cy3 for subcellular localization studies (e.g., mitochondrial targeting) .
  • Two-photon absorption : Assess cross-sections for deep-tissue imaging potential .

Data Contradiction & Reproducibility

Q. Q9. How can batch-to-batch variability in biological activity be minimized during synthesis?

Methodological Answer:

  • Strict QC protocols : Enforce ≥95% purity (HPLC) and consistent stereochemistry (chiral HPLC or CD spectroscopy) .
  • Reaction monitoring : Use in-situ FTIR or Raman to detect side products (e.g., sulfone formation).
  • Documentation : Publish detailed synthetic procedures, including solvent grades and catalyst lot numbers .

Q. Q10. What strategies mitigate false positives in high-throughput screening (HTS) for this compound?

Methodological Answer:

  • Counter-screens : Test against off-target panels (e.g., kinase or GPCR arrays) to exclude promiscuous binding .
  • Chelation checks : Use ICP-MS to rule out metal contamination (e.g., Fe3+^{3+}, Cu2+^{2+}) as a confounding factor.
  • Dose-response validation : Require Hill slopes >1.2 and IC50_{50} reproducibility across triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.